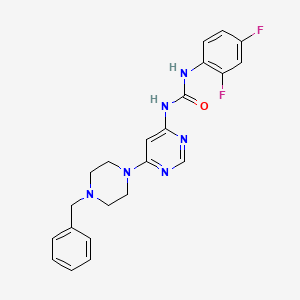

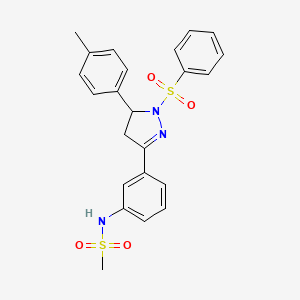

1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as theophylline, is a methylxanthine drug that is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for over 60 years and is still widely used today due to its effectiveness in treating respiratory diseases.

Mechanism of Action

Theophylline works by relaxing the smooth muscles in the airways, which allows for easier breathing. It also increases the heart rate and improves the contractility of the heart, which can be beneficial for patients with heart failure. Theophylline also has anti-inflammatory effects, which can help reduce inflammation in the airways.

Biochemical and Physiological Effects:

Theophylline has various biochemical and physiological effects on the body. It inhibits the enzyme phosphodiesterase, which increases the levels of cyclic AMP and cyclic GMP in the body. This leads to relaxation of the smooth muscles in the airways and increased heart rate and contractility. Theophylline also has effects on adenosine receptors, which can lead to bronchodilation and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Theophylline has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, theophylline has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has variable pharmacokinetics, which can make it difficult to predict its effects in different individuals.

Future Directions

There are several future directions for research on theophylline. One area of research is the development of new formulations of theophylline that can improve its pharmacokinetics and reduce its side effects. Another area of research is the identification of new targets for theophylline, such as the adenosine A2B receptor, which has been shown to be involved in the anti-inflammatory effects of theophylline. Additionally, research is needed to better understand the mechanisms of action of theophylline and how it interacts with other drugs.

In conclusion, 1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, or theophylline, is a widely used drug for the treatment of respiratory diseases such as asthma and 1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. It has been extensively studied for its effects on respiratory diseases and has been shown to improve lung function and reduce exacerbations. Theophylline has various biochemical and physiological effects on the body and works by relaxing the smooth muscles in the airways, increasing heart rate and contractility, and reducing inflammation. While theophylline has advantages for lab experiments, it also has limitations, such as a narrow therapeutic window and variable pharmacokinetics. Future research is needed to develop new formulations of theophylline, identify new targets for theophylline, and better understand its mechanisms of action.

Synthesis Methods

Theophylline can be synthesized using various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Skraup synthesis. The Fischer indole synthesis is the most commonly used method for synthesizing theophylline. This method involves the reaction of 2,6-dichloro-4-methylquinoline with ethyl glycinate hydrochloride in the presence of potassium hydroxide and ethanol. The reaction produces 1,3-dimethyluric acid, which is then converted to theophylline.

Scientific Research Applications

Theophylline has been extensively studied for its effects on respiratory diseases. It has been shown to improve lung function and reduce the frequency of exacerbations in patients with asthma and 1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. Theophylline has also been studied for its effects on other diseases, such as heart failure and sleep apnea.

properties

IUPAC Name |

1,3-dimethyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZPDVHRJDIJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645126 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)

![5-[4-(1,3-Dioxoisoindol-2-yl)butyl-ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B2586293.png)

![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide](/img/structure/B2586297.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586300.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2586301.png)